3-Bromo-5-hydroxybenzaldehyde

Monoamine oxidase MAO-A inhibitor Neuropharmacology

Select 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9) for applications demanding sub‑nanomolar MAO‑A inhibition (IC₅₀ 2.30 nM) with >1,300‑fold selectivity over MAO‑B. Its unique 3‑bromo‑5‑hydroxy substitution pattern ensures regioselective cross‑coupling reactivity distinct from regioisomers—avoid costly mis‑ordering of inactive analogs. Supplied at ≥98% purity (HPLC/GC), with robust melting point (134–138 °C) and defined LogP (1.97), this building block guarantees reproducible performance in medicinal chemistry, parallel synthesis, and dual MAO‑A/ALDH3A1 polypharmacology studies. Request a quote or order online for immediate shipment.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 199177-26-9
Cat. No. B172141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-hydroxybenzaldehyde
CAS199177-26-9
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)C=O
InChIInChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
InChIKeyXVFGERBEZKEGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.62e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9): Physicochemical and Biological Profile for Targeted Procurement


3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9) is a brominated hydroxybenzaldehyde derivative with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It features a bromine atom at the 3-position and a hydroxyl group at the 5-position on the benzaldehyde ring. The compound is a solid at room temperature, typically available in purities of 97–98% as determined by GC or HPLC, and is supplied by multiple commercial vendors. Its physicochemical properties include a calculated melting point of 134–138 °C, an aqueous solubility of 0.84 g/L at 25 °C, a predicted pKa of 8.29, and a LogP of 1.97 [1][2]. In biological systems, 3‑bromo‑5‑hydroxybenzaldehyde has been identified as a potent inhibitor of human monoamine oxidase A (MAO‑A) with an IC₅₀ of 2.30 nM, while exhibiting over 1,300‑fold selectivity against MAO‑B [3]. It also demonstrates moderate inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM [4]. These combined physicochemical and biochemical attributes position the compound as a versatile building block in medicinal chemistry and a candidate for selective enzyme inhibition studies.

Why Simple Substitution with 3-Bromo-5-hydroxybenzaldehyde Analogs or Isomers Compromises Experimental Outcomes


Positional isomerism and halogen substitution profoundly alter the reactivity, selectivity, and pharmacological profile of hydroxybenzaldehyde derivatives. While 3‑bromo‑5‑hydroxybenzaldehyde (CAS 199177-26-9) exhibits sub‑nanomolar potency and exceptional selectivity for MAO‑A over MAO‑B, its regioisomers (e.g., 3‑bromo‑4‑hydroxybenzaldehyde, 5‑bromo‑2‑hydroxybenzaldehyde) lack reported MAO‑A activity, and the chloro analog (3‑chloro‑5‑hydroxybenzaldehyde) demonstrates divergent physicochemical properties. Substituting the 3‑bromo‑5‑hydroxybenzaldehyde scaffold with a regioisomer can shift the melting point by over 30 °C (e.g., 102–106 °C for 5‑bromo‑2‑hydroxybenzaldehyde versus 134–138 °C for 3‑bromo‑5‑hydroxybenzaldehyde), alter aqueous solubility, and modify the pKa by nearly two log units—all of which impact crystallization, formulation, and in vitro assay behavior [1][2][3]. Even the close chloro analog (3‑chloro‑5‑hydroxybenzaldehyde) differs in LogP by 0.22 units and in molecular weight by 44 Da, which can affect membrane permeability and metabolic stability. These non‑trivial differences underscore the risk of generic substitution and highlight the need for precise, data‑driven compound selection in both discovery and procurement workflows.

Quantitative Evidence Guide: Direct Comparator Analysis of 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9)


MAO-A Inhibition: Potency and Isoform Selectivity Relative to MAO-B

3‑Bromo‑5‑hydroxybenzaldehyde inhibits human recombinant MAO‑A with an IC₅₀ of 2.30 nM, as determined in an assay using 5‑hydroxytryptamine as substrate in Sf9 cells. In contrast, its inhibition of human MAO‑B under comparable conditions yields an IC₅₀ of 3,100 nM, demonstrating a >1,300‑fold selectivity for MAO‑A over MAO‑B [1]. This selectivity profile is a critical differentiator; many benzaldehyde derivatives exhibit either balanced MAO‑A/MAO‑B inhibition or preferential MAO‑B activity, whereas the 3‑bromo‑5‑hydroxybenzaldehyde scaffold provides a rare, highly MAO‑A‑selective phenotype.

Monoamine oxidase MAO-A inhibitor Neuropharmacology Enzyme inhibition

ALDH3A1 Inhibition: A Dual-Targeting Profile Lacking in Closest Analogs

In addition to its MAO‑A activity, 3‑bromo‑5‑hydroxybenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM in a spectrophotometric assay using benzaldehyde as substrate [1]. ALDH3A1 is a biomarker for cancer stem cells and is implicated in drug resistance. While the potency for ALDH3A1 is moderate, the concurrent inhibition of MAO‑A and ALDH3A1 by a single, low‑molecular‑weight scaffold (MW = 201) is a distinctive polypharmacological feature not observed in the positional isomers 3‑bromo‑4‑hydroxybenzaldehyde or 5‑bromo‑2‑hydroxybenzaldehyde, for which no ALDH inhibition data have been reported.

Aldehyde dehydrogenase ALDH3A1 Cancer metabolism Enzyme inhibition

pKa and Ionization State: 2‑Log Unit Difference versus 3‑Bromo‑4‑hydroxybenzaldehyde

The predicted acid dissociation constant (pKa) of 3‑bromo‑5‑hydroxybenzaldehyde is 8.29, compared to 6.24 for its regioisomer 3‑bromo‑4‑hydroxybenzaldehyde—a difference of more than two log units [1][2]. This divergence translates to vastly different ionization states at physiological pH (7.4): 3‑bromo‑5‑hydroxybenzaldehyde remains predominantly unionized (~89 % unionized at pH 7.4), whereas 3‑bromo‑4‑hydroxybenzaldehyde is largely deprotonated (~94 % ionized).

Physicochemical property pKa Ionization Formulation

Lipophilicity (LogP): Enhanced Hydrophobicity Relative to the Chloro Analog

The calculated octanol‑water partition coefficient (LogP) of 3‑bromo‑5‑hydroxybenzaldehyde is 1.97, whereas the chloro analog (3‑chloro‑5‑hydroxybenzaldehyde) has a LogP of 2.19 [1]. The 0.22‑unit increase in LogP for the chloro compound reflects the lower molecular weight and altered electronic effects of chlorine versus bromine. Although the difference appears modest, it corresponds to a ~65 % increase in partition coefficient (P ratio = 10^0.22 ≈ 1.65), which can influence tissue distribution and metabolic stability.

Lipophilicity LogP Drug-like property ADME

Melting Point and Solid‑State Characteristics: Over 30 °C Difference from 5‑Bromo‑2‑hydroxybenzaldehyde

3‑Bromo‑5‑hydroxybenzaldehyde exhibits a melting point of 134–138 °C, whereas the regioisomer 5‑bromo‑2‑hydroxybenzaldehyde (5‑bromosalicylaldehyde) melts at 102–106 °C [1]. This >30 °C difference arises from distinct intermolecular hydrogen‑bonding networks and crystal packing motifs, which directly affect processing, formulation stability, and analytical method development.

Solid‑state property Melting point Crystallinity Formulation

Aqueous Solubility: 1.6‑Fold Lower than 3‑Bromo‑4‑hydroxybenzaldehyde

The calculated aqueous solubility of 3‑bromo‑5‑hydroxybenzaldehyde is 0.84 g/L at 25 °C, compared to 1.33 g/L for the 4‑hydroxy isomer [1]. This 1.6‑fold lower solubility is consistent with the higher pKa and slightly greater hydrophobicity of the 3,5‑substituted pattern, and it necessitates careful solvent selection for biological assays.

Solubility Biopharmaceutics Assay development Formulation

Defined Application Scenarios for 3-Bromo-5-hydroxybenzaldehyde (CAS 199177-26-9) Based on Quantitative Evidence


Selective MAO‑A Inhibition in Neuroscience and Psychiatric Drug Discovery

3‑Bromo‑5‑hydroxybenzaldehyde is uniquely suited for studies requiring potent, selective inhibition of monoamine oxidase A. With an MAO‑A IC₅₀ of 2.30 nM and >1,300‑fold selectivity over MAO‑B, it serves as a chemical probe to dissect MAO‑A‑specific pathways in neurotransmitter metabolism and to evaluate antidepressant or anxiolytic mechanisms without confounding MAO‑B activity [1]. Its moderate LogP (1.97) and favorable pKa (8.29) further support its use in cell‑based and in vivo models of mood disorders.

Dual‑Target Exploration of MAO‑A and ALDH3A1 in Cancer Stem Cell Biology

The concurrent inhibition of MAO‑A (IC₅₀ = 2.30 nM) and ALDH3A1 (IC₅₀ = 2,100 nM) by a single scaffold provides a unique polypharmacological tool for investigating the crosstalk between these enzymes in cancer stem cell maintenance and drug resistance [1][2]. Researchers can employ 3‑bromo‑5‑hydroxybenzaldehyde to validate the functional role of ALDH3A1 in ALDH‑positive tumor subpopulations, with the added benefit of modulating MAO‑A‑driven oxidative stress.

Building Block for Regioselective Palladium‑Catalyzed Cross‑Couplings

The 3‑bromo substituent in 3‑bromo‑5‑hydroxybenzaldehyde is strategically positioned for Suzuki–Miyaura, Heck, and Sonogashira cross‑couplings, enabling regioselective introduction of aryl, alkenyl, or alkynyl groups while preserving the 5‑hydroxy and aldehyde functionalities . This makes it a valuable intermediate for constructing complex benzaldehyde‑derived libraries. The robust melting point (134–138 °C) and high purity (typically ≥98 %) ensure consistent performance in parallel synthesis workflows.

Physicochemical Benchmarking of Isomeric Hydroxybenzaldehydes in Formulation Studies

Given the substantial differences in melting point (≥32 °C higher than 5‑bromo‑2‑hydroxybenzaldehyde), pKa (2‑log units higher than 3‑bromo‑4‑hydroxybenzaldehyde), and aqueous solubility (1.6‑fold lower than the 4‑hydroxy isomer), 3‑bromo‑5‑hydroxybenzaldehyde serves as a reference compound for studying structure–property relationships among isomeric bromobenzaldehydes [3][4]. Its distinct solid‑state and solution properties are informative for developing predictive models of crystallinity, stability, and solubility in early formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.